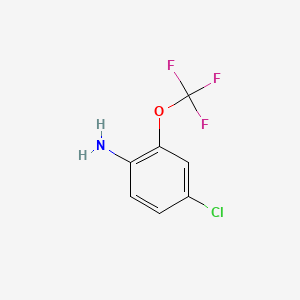

4-Chloro-2-(trifluoromethoxy)aniline

描述

属性

IUPAC Name |

4-chloro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFTYLMKCJPWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381804 | |

| Record name | 4-chloro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-77-3 | |

| Record name | 4-Chloro-2-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Selective Fluorination of Trichloromethoxybenzene

- Starting Material: Trichloromethoxybenzene

- Reagents and Conditions: Hydrogen fluoride (HF) in the presence of a catalyst, typically perfluorobutyl sulfonic acid fluoride

- Reaction Parameters: Temperature maintained at 100–110 °C, pressure controlled between 2.5–2.8 MPa, reaction time approximately 4.5 hours

- Outcome: Formation of 4-chloro-2-(difluoromethoxy)phenyl intermediate with a yield of about 72.6%

Process Description:

In a 5 L stainless steel autoclave equipped with stirring and temperature control, trichloromethoxybenzene is reacted with hydrogen fluoride and the catalyst. The reaction is monitored by gas chromatography (GC) to ensure the selective fluorination proceeds to approximately 80% conversion. After completion, excess HF is purged with nitrogen, neutralized, and the product is isolated by distillation and rectification.

| Parameter | Value |

|---|---|

| Starting material | 850 g (4.02 mol) |

| Hydrogen fluoride | 780 g (39 mol) |

| Catalyst | 5 g perfluorobutyl sulfonic acid fluoride |

| Temperature | 100–110 °C |

| Pressure | 2.5–2.8 MPa |

| Reaction time | 4.5 hours |

| Yield | 72.6% |

Nitration of Chlorodifluoromethoxyphenyl Intermediate

- Starting Material: Chlorodifluoromethoxyphenyl intermediate

- Reagents and Conditions: Mixed acid nitration using sulfuric acid (98%) and nitric acid (98%)

- Reaction Parameters: Temperature maintained at 15–20 °C, nitration mixture added dropwise over 1–2 hours, followed by 2 hours of reaction time

- Outcome: Formation of 4-nitro-2-(chlorodifluoromethoxy)benzene with a yield of approximately 89%

Process Description:

In a 500 mL flask with stirring and temperature control, the chlorodifluoromethoxyphenyl compound is nitrated by slow addition of a nitration mixture of sulfuric and nitric acids. The reaction mixture is then washed with sodium carbonate solution and water to neutralize and remove acid residues.

| Parameter | Value |

|---|---|

| Starting material | 150 g (0.84 mol) |

| Sulfuric acid (98%) | 208 g |

| Nitric acid (98%) | 56 g |

| Temperature | 15–20 °C |

| Reaction time | 3–4 hours total |

| Yield | 89% |

Catalytic Hydrogenation to 4-Chloro-2-(trifluoromethoxy)aniline

- Starting Material: 4-nitro-2-(chlorodifluoromethoxy)benzene

- Reagents and Conditions: Raney nickel catalyst, ethyl acetate solvent, hydrogen gas

- Reaction Parameters: Temperature 30–40 °C, hydrogen pressure 2–3 MPa, reaction time approximately 1 hour after pressure stabilization

- Outcome: Target compound this compound with a yield of 64.2%

Process Description:

The nitro compound is hydrogenated in an autoclave under controlled temperature and pressure conditions. After completion, the catalyst is removed by filtration, and the solvent is recovered by distillation. The product is purified by vacuum rectification.

| Parameter | Value |

|---|---|

| Starting material | 167 g |

| Catalyst | 15 g Raney nickel |

| Solvent | 200 g ethyl acetate |

| Temperature | 30–40 °C |

| Hydrogen pressure | 2–3 MPa |

| Reaction time | 1 hour |

| Yield | 64.2% |

Analytical and Structural Confirmation

Nuclear Magnetic Resonance (NMR):

$$^{1}H$$-NMR (300 MHz, CDCl$$3$$) shows characteristic signals at 3.683 ppm (singlet, 2H, NH$$2$$) and aromatic protons between 6.6–7.0 ppm.Gas Chromatography-Mass Spectrometry (GC-MS):

Confirms molecular ion peak consistent with this compound.

Summary Table of Preparation Methods

| Step | Reaction Type | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Selective fluorination | Fluorination | Trichloromethoxybenzene | HF, catalyst, 100–110 °C, 2.5–2.8 MPa, 4.5 h | 72.6 | Requires high pressure and corrosive HF |

| 2. Nitration | Electrophilic aromatic substitution | Chlorodifluoromethoxyphenyl intermediate | H$$2$$SO$$4$$ + HNO$$_3$$, 15–20 °C, 3–4 h | 89 | Careful temperature control needed |

| 3. Hydrogenation | Catalytic reduction | 4-nitro-2-(chlorodifluoromethoxy)benzene | Raney Ni, ethyl acetate, H$$_2$$, 30–40 °C, 2–3 MPa | 64.2 | Mild conditions, filtration required |

化学反应分析

Types of Reactions

4-Chloro-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The nitro group, if present, can be reduced back to the aniline group.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Nitro or nitroso derivatives of the original compound.

Reduction: Aniline derivatives with reduced functional groups.

科学研究应用

4-Chloro-2-(trifluoromethoxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

Industry: Utilized in the production of agrochemicals and other industrial chemicals .

作用机制

The mechanism of action of 4-Chloro-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain pathways by binding to active sites on enzymes or receptors, thereby modulating their activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of halogenated anilines are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with related compounds:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity : The -OCF₃ group in this compound offers moderate lipophilicity (logP ~2.5), balancing solubility and membrane permeability. In contrast, the -CF₃ group in 4-chloro-2-(trifluoromethyl)aniline increases logP to ~3.2, reducing aqueous solubility .

- Thermal Stability : Trifluoromethoxy-substituted anilines are more thermally stable than their nitro counterparts, which decompose under high-temperature conditions .

生物活性

4-Chloro-2-(trifluoromethoxy)aniline (CAS No. 175205-77-3) is an aromatic amine notable for its unique electronic properties, primarily due to the presence of both a chloro group and a trifluoromethoxy group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClF3NO, with a molecular weight of approximately 211.57 g/mol. The structural features include:

- Chloro Group : Enhances electrophilic substitution reactions.

- Trifluoromethoxy Group : Imparts significant electron-withdrawing characteristics, affecting reactivity and interaction with biological systems.

Biological Activity Overview

This compound exhibits various biological activities, which can be summarized as follows:

- Anticancer Activity : Studies have indicated that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and others. The trifluoromethoxy group appears to enhance this activity through specific molecular interactions.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX). Inhibitory effects against these enzymes are significant for developing anti-inflammatory agents.

Case Studies

-

Cytotoxicity Evaluation :

- A study evaluated the cytotoxic effects of various aniline derivatives, including this compound, against the MCF-7 breast cancer cell line. Results indicated moderate cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting potential for further development in anticancer therapies.

-

Enzyme Inhibition Studies :

- Molecular docking studies revealed that the trifluoromethoxy group facilitates hydrogen bonding interactions with residues in COX-2 and LOX enzymes, contributing to their inhibition. Compounds structurally similar to this compound were found to inhibit COX-2 with IC50 values around 15 µM, indicating promising anti-inflammatory properties.

Comparative Analysis

A comparative analysis of structurally similar compounds provides insight into the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chloroaniline | Contains only one chloro group | More basic than this compound |

| 2-Trifluoromethylphenylamine | Trifluoromethyl group on different position | Different reactivity patterns due to position |

| 3-Chloro-2-(trifluoromethyl)aniline | Chloro group at the meta position | Affects electrophilic substitution differently |

| 4-Bromo-2-(trifluoromethyl)aniline | Bromine instead of chlorine | Different halogen properties influencing reactivity |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving electrophilic aromatic substitution or nucleophilic displacement reactions. These methods allow for the introduction of the trifluoromethoxy group at specific positions on the aniline structure.

常见问题

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 4-Chloro-2-(trifluoromethoxy)aniline, and how do substituents influence spectral interpretation?

- Answer : Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for structural elucidation. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, causing distinct downfield shifts in ¹³C NMR (e.g., C-F coupling patterns) and unique vibrational modes in FT-IR (e.g., C-F stretching at ~1150–1250 cm⁻¹). For accurate assignments, compare spectral data with computational results from density functional theory (DFT) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Multi-step synthesis typically involves:

Chlorination : Direct electrophilic substitution on 2-(trifluoromethoxy)aniline using Cl₂ or SO₂Cl₂ under controlled conditions.

Protection/Deprotection : Use acetyl or tert-butyloxycarbonyl (Boc) groups to protect the amine during halogenation, followed by acidic deprotection.

Yields depend on the electronic effects of the -OCF₃ group, which can deactivate the ring and necessitate harsher conditions .

Q. How does the trifluoromethoxy group affect the compound’s reactivity in substitution reactions?

- Answer : The -OCF₃ group is a strong meta-directing substituent due to its electron-withdrawing nature. This reduces nucleophilic aromatic substitution (SNAr) rates at the para position but enhances regioselectivity in electrophilic reactions. For example, nitration occurs preferentially at the 5-position (relative to -OCF₃), while bromination favors the 4-position .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies in experimental vibrational spectra of this compound?

- Answer : Discrepancies in peak assignments (e.g., C-F vs. C-Cl vibrations) arise from overlapping signals. Hybrid functionals like B3LYP with a 6-311++G(d,p) basis set accurately model vibrational modes. Compare computed IR/Raman spectra with experimental data to isolate contributions from specific substituents. Exact exchange terms in DFT improve accuracy for halogenated systems .

Q. What strategies optimize the compound’s bioavailability in pharmacological studies, considering its lipophilicity?

- Answer : The -OCF₃ group enhances lipophilicity (logP ~2.5), but excessive hydrophobicity can reduce aqueous solubility. Strategies include:

- Salt formation : Hydrochloride salts improve crystallinity and dissolution rates.

- Prodrug design : Introduce polar groups (e.g., phosphate esters) metabolized in vivo.

Quantitative structure-activity relationship (QSAR) models predict optimal logP ranges for membrane permeability .

Q. How do structural analogs of this compound inform structure-activity relationships (SAR) in agrochemical development?

- Answer : Comparative studies with analogs (e.g., 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline) reveal:

- Electron-withdrawing groups (e.g., -NO₂) enhance herbicidal activity by increasing electrophilicity.

- Halogen position : 4-Cl substitution improves binding to acetolactate synthase (ALS) enzymes vs. 5-Cl.

Use crystallographic data and molecular docking to validate interactions .

Q. What experimental and computational methods address contradictions in reported reaction yields for trifluoromethoxy-substituted anilines?

- Answer : Contradictions often stem from varying reaction conditions (e.g., solvent polarity, temperature). Systematic optimization via Design of Experiments (DoE) identifies critical factors. Pair with computational mechanistic studies (e.g., transition state analysis using Gaussian) to explain yield differences. For example, polar aprotic solvents stabilize intermediates in SNAr pathways .

Methodological Notes

- Contradictions : Addressed via comparative DFT validation and QSAR modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。